molecular formula C20H38 B081346 1,19-Eicosadiene CAS No. 14811-95-1

1,19-Eicosadiene

Cat. No. B081346
CAS RN: 14811-95-1
M. Wt: 278.5 g/mol
InChI Key: AWJFCAXSGQLCKK-UHFFFAOYSA-N
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Description

1,19-Eicosadiene is a chemical compound with the formula C20H38 . It has a molecular weight of 278.5157 .


Synthesis Analysis

A recent study reported a method to synthesize 1,19-Eicosadiene from castor oil . The researchers used rapid alternating polarity (rAP) and carbon-based electrodes in a modified Kolbe coupling process . This method allowed them to convert 10-undecenoic acid, derived from castor oil, into 1,19-Eicosadiene .


Molecular Structure Analysis

The molecular structure of 1,19-Eicosadiene is represented by the InChI string: InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2 .

Future Directions

The recent study that synthesized 1,19-Eicosadiene from castor oil suggests potential future directions . The researchers suggest that their method could be used to convert side-chain carboxylic acids to other products or perhaps to convert succinic acid esters into adipic acid esters . This could open up new possibilities for the use of 1,19-Eicosadiene in various applications.

properties

IUPAC Name

icosa-1,19-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJFCAXSGQLCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333872
Record name 1,19-Eicosadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14811-95-1
Record name 1,19-Eicosadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,19-Eicosadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,19-EICOSADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MZ9N8W9QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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